3,4-Dibromo-1-tert-butylpyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research
Pyrazole derivatives are a class of organic compounds that have garnered significant attention in various scientific disciplines. ijrpr.comnih.gov Their inherent structural features, including the presence of both acidic and basic nitrogen atoms, allow for a diverse range of chemical modifications and interactions. csic.es This versatility has led to their widespread use in medicinal chemistry, where they form the scaffold for numerous drugs with anti-inflammatory, anticancer, and antimicrobial properties. ijrpr.comglobalresearchonline.net In the realm of materials science, pyrazole-based compounds are being explored for the development of conductive polymers and materials for solar energy conversion. royal-chem.com Furthermore, their ability to coordinate with metal ions makes them crucial ligands in catalysis, influencing the efficiency and selectivity of chemical reactions. nih.gov The continuous exploration of pyrazole chemistry is driven by the potential to discover novel compounds with enhanced functionalities and applications. ijrpr.com
Contextualization of Brominated Pyrazoles in Synthetic and Material Science Paradigms
The introduction of bromine atoms into the pyrazole ring, creating brominated pyrazoles, is a key strategy for synthetic chemists. researchgate.net Bromine's role as a good leaving group in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the straightforward introduction of various functional groups onto the pyrazole core. researchgate.net This functionalization is pivotal for tuning the electronic and steric properties of the molecule, which is essential for applications in drug design and materials science. researchgate.netnih.gov For instance, the regioselective bromination of pyrazole derivatives enables the synthesis of specifically substituted compounds, which can then be used to build complex, multi-component systems. researchgate.netresearchgate.net In material science, the presence of bromine can influence the photophysical properties of pyrazole-containing materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The study of bromination reactions of pyrazoles, including the development of more environmentally friendly methods, remains an active area of research. researchgate.net
Rationale for Investigating 3,4-Dibromo-1-tert-butylpyrazole: Bridging Synthetic Utility and Theoretical Inquiry
The specific compound, this compound, serves as a focal point for both practical and theoretical investigations in chemistry. The presence of two bromine atoms at the 3 and 4 positions offers multiple sites for further chemical transformations, making it a versatile building block for the synthesis of polysubstituted pyrazoles. researchgate.net The tert-butyl group at the 1-position provides steric bulk, which can influence the regioselectivity of subsequent reactions and enhance the solubility of the compound in organic solvents. researchgate.netnih.gov From a theoretical standpoint, studying the reactivity and electronic structure of this compound provides valuable insights into the fundamental principles of heterocyclic chemistry. csic.esresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can help to predict its reactivity, spectroscopic properties, and the stability of its various conformations, complementing experimental findings. researchgate.net Therefore, the investigation of this particular molecule bridges the gap between its practical application as a synthetic intermediate and the fundamental understanding of structure-property relationships in brominated pyrazole systems.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1820619-93-9 chemsrc.comaablocks.com |
| Molecular Formula | C7H10Br2N2 |
| Molecular Weight | 297.98 g/mol |
| Appearance | White solid sci-hub.ru |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-1-tert-butylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2N2/c1-7(2,3)11-4-5(8)6(9)10-11/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAHZPNICIZVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Elucidation of 3,4 Dibromo 1 Tert Butylpyrazole
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics and Connectivity of 3,4-Dibromo-1-tert-butylpyrazole
No published studies detailing the one-dimensional or multi-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra of this compound were found. Such data is critical for assigning the proton and carbon signals and for establishing the through-bond and through-space correlations within the molecule. Similarly, no solid-state NMR investigations, which would provide information on the compound's structure and dynamics in the solid phase, could be located.
Single-Crystal X-ray Diffraction Analysis of this compound: Crystal Packing and Intermolecular Interactions
A search of crystallographic databases yielded no entries for this compound. Therefore, crucial information regarding its crystal system, space group, unit cell dimensions, and the nature of its intermolecular interactions remains unknown.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Characterization of this compound
No publicly accessible FT-IR or Raman spectra for this compound are available. This data would be instrumental in identifying its characteristic vibrational modes and confirming the presence of its specific functional groups.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound
While basic mass information may exist, detailed high-resolution mass spectrometry data and analysis of the fragmentation pathways of this compound upon ionization are not reported in the literature.
The absence of this fundamental data prevents the creation of a scientifically accurate and detailed article as per the specified requirements. The generation of interactive data tables and a thorough discussion of research findings is contingent on the availability of such primary data. It is possible that the characterization of this compound exists in proprietary databases or has not yet been published in the public domain.
Theoretical and Computational Chemistry Studies on 3,4 Dibromo 1 Tert Butylpyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of 3,4-Dibromo-1-tert-butylpyrazole
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into properties such as electron density, molecular orbitals, and distribution of charge. These calculations are fundamental to understanding the reactivity and physical properties of a chemical compound.
Despite the utility of DFT, a thorough search of scientific literature and databases reveals a lack of specific studies that have applied these methods to this compound. Consequently, detailed information on its electronic structure, including the energies and shapes of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), remains uncharacterized in publicly accessible research. Such a study would be valuable for predicting the molecule's behavior in chemical reactions and its potential applications in materials science.
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis is a critical aspect of theoretical chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. This is often visualized using a potential energy surface (PES), which maps the energy of a molecule as a function of its geometric parameters. Understanding the PES allows for the identification of the most stable conformers and the energy barriers for conversion between them.
For this compound, a comprehensive conformational analysis would likely focus on the rotation around the single bond connecting the tert-butyl group to the pyrazole (B372694) ring. However, no specific studies detailing the conformational analysis or the potential energy surface of this compound have been found in the reviewed scientific literature. Such an investigation would clarify the preferred three-dimensional structure of the molecule and how its shape influences its interactions with other molecules.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound through Quantum Chemical Methods
Quantum chemical methods, particularly DFT, can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand spectroscopic features.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For this compound, this would involve calculating the magnetic shielding tensors for each atom in its optimized geometry.
IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would help in assigning the vibrational modes of the molecule, such as the stretching and bending of the C-N, C-Br, and C-H bonds.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides information about the electronic energy levels within the molecule.
Despite the power of these predictive methods, a search of the scientific literature did not yield any publications containing predicted NMR, IR, or UV-Vis spectra for this compound.
Molecular Dynamics Simulations for Understanding Intramolecular Dynamics of this compound
Molecular dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the intramolecular dynamics, such as conformational changes, vibrational motions, and the flexibility of different parts of the molecule.
An MD simulation of this compound could reveal how the bulky tert-butyl group and the bromine atoms influence the flexibility of the pyrazole ring and the dynamics of the molecule in different environments (e.g., in a solvent or in the solid state). However, there are no published studies in the scientific literature that have reported on the use of molecular dynamics simulations to investigate the intramolecular dynamics of this compound.
Reactivity and Derivatization Chemistry of 3,4 Dibromo 1 Tert Butylpyrazole
Palladium-Catalyzed Cross-Coupling Reactions of 3,4-Dibromo-1-tert-butylpyrazole (e.g., Suzuki, Heck, Sonogashira, Negishi)
Regioselective Functionalization at C3 and C4 Positions
The differential reactivity of the bromine atoms at the C3 and C4 positions of the pyrazole (B372694) ring allows for selective functionalization. In palladium-catalyzed cross-coupling reactions of N-protected polybromopyrazoles, the site-selectivity is a well-documented phenomenon. researchgate.net Studies on analogous N-substituted tribromopyrazoles have shown that the first Suzuki-Miyaura coupling occurs with high selectivity at the C5 position. When considering a 3,4-dibromo system, the reactivity difference between the C3 and C4 positions becomes paramount.
For N-protected dibromopyrazoles, the C3-Br bond is generally more reactive than the C4-Br bond in Suzuki-Miyaura and Sonogashira couplings. This heightened reactivity is attributed to a combination of electronic and steric effects. The C3 position is alpha to one of the ring nitrogens, influencing its electronic properties, while the bulky tert-butyl group at the N1 position can also exert steric influence. researchgate.net For instance, sequential Suzuki-Miyaura reactions on N-protected tribromopyrazoles allow for the synthesis of 3,5-diaryl-4-bromopyrazoles, indicating a higher reactivity at C3 and C5 compared to C4. researchgate.net
In a Heck reaction, similar regioselectivity is anticipated. The oxidative addition of the palladium catalyst, which is the selectivity-determining step, is expected to occur preferentially at the more electronically activated C3-Br bond. beilstein-journals.org Likewise, Sonogashira couplings of terminal alkynes are expected to show a preference for the C3 position. organic-chemistry.org While the Negishi coupling is also a powerful C-C bond-forming reaction, the precise regioselectivity with this compound would depend on the specific reaction conditions and the nature of the organozinc reagent. organic-chemistry.orgbeilstein-journals.org
The table below summarizes the expected regioselective outcomes for various cross-coupling reactions based on studies of closely related substrates.
| Reaction Type | Coupling Partner | Expected Major Product (Monosubstitution) |
| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-4-bromo-1-tert-butylpyrazole |
| Heck | Alkene (e.g., Styrene) | 3-Alkenyl-4-bromo-1-tert-butylpyrazole |
| Sonogashira | Terminal alkyne | 3-Alkynyl-4-bromo-1-tert-butylpyrazole |
| Negishi | Organozinc halide | 3-Substituted-4-bromo-1-tert-butylpyrazole |
Mechanistic Aspects of Cross-Coupling Transformations
The mechanism for these palladium-catalyzed reactions universally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. illinois.edulibretexts.orglibretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. This is typically the rate-determining and selectivity-determining step. The electronic and steric differences between the C3-Br and C4-Br bonds lead to the preferential reaction at one site, generally C3, to form a square planar palladium(II) intermediate. libretexts.orglibretexts.org
Transmetalation: The organopalladium(II) halide intermediate then undergoes transmetalation. In the Suzuki reaction, the boronic acid (as a borate (B1201080) complex) transfers its organic group to the palladium center, displacing the halide. harvard.edu In the Negishi reaction, the organozinc compound performs this transfer, while in the Sonogashira, a copper acetylide (formed in situ) is involved, and in the Heck reaction, the olefin coordinates to the palladium. organic-chemistry.orgillinois.edu
Reductive Elimination: The final step is reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. For the Heck reaction, the pathway proceeds via migratory insertion followed by beta-hydride elimination to yield the product and a palladium-hydride species, which is then basified to regenerate the Pd(0) catalyst. libretexts.org
The higher reactivity of the C3 position in many of these couplings is a direct consequence of a lower activation energy for the initial oxidative addition at this site compared to the C4 position.
Metalation and Subsequent Electrophilic Quenching Reactions of this compound
A powerful strategy for the functionalization of aryl halides is metal-halogen exchange, followed by quenching the resulting organometallic intermediate with an electrophile. wikipedia.org This approach is particularly useful for introducing functional groups that are not accessible through cross-coupling reactions. For this compound, this typically involves a bromine-lithium exchange using a strong organolithium base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. harvard.edu
Research on the closely related 3,4-dibromo-1-vinylpyrazole has shown that bromine-lithium exchange occurs with high regioselectivity, predominantly at the C4 position. researchgate.net This selectivity is influenced by the nature of the N1-substituent and the electronic environment of the C-Br bonds. It is expected that this compound would exhibit similar reactivity, leading to the formation of 3-bromo-1-tert-butyl-4-lithiopyrazole as the primary intermediate. This lithiated species is a potent nucleophile and can react with a wide array of electrophiles to install new functional groups selectively at the C4 position. nih.govuni-muenchen.de
The table below illustrates potential transformations via this method.
| Electrophile | Reagent Example | Resulting Functional Group at C4 |
| Carbon dioxide | CO2 (dry ice) | Carboxylic acid |
| Aldehyde/Ketone | Acetone | Tertiary alcohol |
| Formylating agent | N,N-Dimethylformamide (DMF) | Aldehyde |
| Silylating agent | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |
| Boronic ester | Triisopropyl borate | Boronic acid |
Functional Group Interconversions Involving the tert-Butyl Group and Halogen Atoms of this compound
Functional group interconversions refer to the transformation of one functional group into another. fiveable.meub.eduscribd.com
tert-Butyl Group: The N-tert-butyl group is exceptionally stable due to the strong C-C and C-N single bonds and the lack of alpha-protons, making it resistant to a wide range of reaction conditions, including strong bases and many oxidizing or reducing agents. It primarily serves as a bulky, sterically directing, and solubilizing protecting group that is generally not modified during subsequent reactions.
Halogen Atoms: The bromine atoms are the primary sites for functional group interconversions on this scaffold. As detailed in the sections above, they can be transformed into a vast array of other groups through palladium-catalyzed cross-coupling or metalation-electrophile quench sequences. Another fundamental interconversion is hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom. This can occur as an undesired side reaction during cross-coupling or can be performed intentionally using specific reducing agents, such as catalytic hydrogenation under certain conditions or through metal-hydride reagents, to yield monobrominated or fully de-brominated 1-tert-butylpyrazole.
3,4 Dibromo 1 Tert Butylpyrazole As a Versatile Synthetic Building Block
Synthesis of Complex Heterocyclic Systems Utilizing 3,4-Dibromo-1-tert-butylpyrazole as a Precursor
The rigid, functionalizable core of this compound makes it a valuable precursor for the synthesis of a variety of complex, fused heterocyclic systems. The two bromine atoms serve as reactive handles that can participate in cyclization reactions, leading to the formation of new rings fused to the pyrazole (B372694) core. This strategy is particularly prominent in the construction of pyrazolotriazine systems, which are recognized as potent building blocks for therapeutically valuable compounds due to their structural similarity to purines. nih.govresearchgate.netresearchgate.net
One of the key applications in this area is the synthesis of pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.thieme-connect.detriazines. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general synthetic routes for this class of compounds often rely on the reactivity of functionalized pyrazoles. For instance, the synthesis of various pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.thieme-connect.detriazine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often begins with aminopyrazoles which undergo condensation and cyclization with various reagents. nih.gov The dibromo-functionality of the title compound offers a versatile alternative pathway. Through metal-halogen exchange or cross-coupling reactions, the bromine atoms can be converted into other functional groups, such as amino or hydrazino moieties, which can then undergo intramolecular or intermolecular cyclization to form the fused triazine ring.
Similarly, the synthesis of pyrazolo[3,4-d] nih.govCurrent time information in Bangalore, IN.nih.govtriazines has been achieved through the cyclative cleavage of pyrazolyltriazenes. beilstein-journals.org This highlights a pathway where a functional group derived from one of the bromine atoms on this compound could initiate a cyclization cascade to form the triazine ring. The tert-butyl group at the N-1 position provides steric bulk and enhances solubility in organic solvents, which is advantageous during synthesis and purification.
The following table summarizes representative examples of fused heterocyclic systems synthesized from pyrazole precursors, illustrating the potential pathways for utilizing this compound.
| Precursor Type | Reagents & Conditions | Resulting Heterocyclic System | Potential Role of Dibromo-Precursor |
|---|---|---|---|
| 5-Aminopyrazoles | α,α-Dicyanoketene-N,S-acetals, Acetylacetone, etc. | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.thieme-connect.detriazines nih.gov | Conversion of a bromo-substituent to an amino group to enter the cyclization pathway. |
| Pyrazolyltriazenes | Acid-induced cyclative cleavage | Pyrazolo[3,4-d] nih.govCurrent time information in Bangalore, IN.nih.govtriazines beilstein-journals.org | Formation of a triazene (B1217601) moiety at C-5 following a selective reaction at the C-4 bromo-position. |
| N-Carbetoxythioureas of pyrazoles | Base-mediated heating and cyclization | 2-Thioxo-1H-pyrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.nih.govtriazin-4-ones researchgate.net | Functionalization at a bromo-position to introduce the necessary thiourea (B124793) sidechain. |
Application in the Construction of Polyfunctionalized Organic Molecules
The presence of two distinct bromine atoms on the pyrazole ring of this compound makes it an ideal scaffold for the construction of polyfunctionalized molecules through sequential and site-selective cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C-4 and C-5 positions. rsc.orgresearchgate.netresearchgate.net
Research on similarly substituted dibromopyrazoles has demonstrated that the bromine at the C-5 position is generally more reactive towards Suzuki-Miyaura cross-coupling than the bromine at C-4. thieme-connect.de This difference in reactivity enables the selective mono-functionalization at the C-5 position, leaving the C-4 bromine available for a subsequent, different cross-coupling reaction. This stepwise approach allows for the synthesis of unsymmetrically substituted pyrazoles with a high degree of control over the final structure.
For example, reacting this compound with one equivalent of an arylboronic acid under Suzuki-Miyaura conditions would be expected to yield the 5-aryl-4-bromo-1-tert-butylpyrazole derivative. This intermediate can then be subjected to a second cross-coupling reaction with a different boronic acid to produce a 3,4,5-trisubstituted pyrazole with distinct groups at the C-4 and C-5 positions. This method is highly valuable for creating libraries of compounds for applications in medicinal chemistry and materials science. rsc.orgmdpi.com
The table below outlines the typical conditions and outcomes for selective cross-coupling reactions on dibromoheterocyclic systems, which are applicable to this compound.
| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling (Mono-arylation) | Dibromopyrazole | Arylboronic Acid (1.0 equiv) | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 5-Aryl-3,4-dibromopyrazole | thieme-connect.de |
| Suzuki-Miyaura Coupling (Di-arylation) | Dibromopyrazole | Arylboronic Acid (2.2 equiv) | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 3,4,5-Triaryl-pyrazole | thieme-connect.de |
| Sequential Suzuki-Miyaura Coupling | 1,1-Dibromoalkene | 1) Alkenyltrifluoroborate, 2) Alkyltrifluoroborate | Pd(PPh₃)₄, Cs₂CO₃ | Trisubstituted Conjugated Diene | nih.gov |
| Stille Coupling | 4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole) | Organostannane | Pd(PPh₃)₄, Toluene, 110 °C | Mono- or Di-substituted product | mdpi.com |
Role in Cascade Reactions and Multicomponent Synthesis Strategies
While specific literature detailing the use of this compound in cascade or multicomponent reactions is sparse, its structure is inherently suited for such synthetic strategies. Cascade reactions, which involve two or more sequential transformations in a single pot, and multicomponent reactions (MCRs), where three or more reactants combine to form a product in one step, are highly efficient methods for building molecular complexity. rsc.org
The di-halogenated nature of this compound provides two reactive sites that can be engaged in a sequential manner to trigger a cascade process. For instance, a synthetic sequence could be envisioned where the first step is a palladium-catalyzed cross-coupling at the more reactive C-5 position to introduce a side chain containing a nucleophile. The second step, performed in the same pot, could be an intramolecular cyclization where the introduced nucleophile displaces the bromine atom at the C-4 position, forming a new fused ring system. This type of sequential coupling/cyclization cascade is a powerful strategy for the rapid assembly of complex heterocyclic architectures.
In the context of multicomponent reactions, this compound could serve as a platform upon which other components are assembled. For example, a reaction could be designed where the pyrazole is one component, and two other reagents are chosen to react sequentially with the bromine atoms via orthogonal reaction mechanisms, such as a Suzuki coupling at one position and a Sonogashira coupling at the other. While not a classic MCR in the sense of all components coming together simultaneously, one-pot procedures involving sequential additions are common in modern synthesis and offer similar benefits of efficiency and resource conservation.
Contribution to the Design of Modular Synthetic Pathways
The concept of modular synthesis involves the assembly of complex molecules from discrete, interchangeable building blocks (modules), much like constructing with LEGO® bricks. noiseengineering.usyoutube.com This approach is highly valued in drug discovery and materials science as it allows for the rapid generation of diverse molecular structures for screening and optimization. This compound is an excellent example of a core scaffold that facilitates such a modular design.
The key to its utility in modular synthesis lies in the ability to perform site-selective and sequential functionalization of the two bromine atoms. rsc.orgnih.govrsc.orgnih.gov As discussed previously, the differential reactivity of the C-4 and C-5 positions allows chemists to "plug in" different molecular fragments in a controlled order.
A typical modular pathway using this scaffold would proceed as follows:
Module 1 Installation: A selective cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira) is performed to attach the first desired functional group (Module 1) at the C-5 position.
Intermediate Isolation: The mono-functionalized 4-bromo-5-(Module 1)-1-tert-butylpyrazole is isolated.
Module 2 Installation: A second, different cross-coupling reaction is then used to attach a second functional group (Module 2) at the remaining C-4 position.
This strategy allows for the creation of a matrix of compounds (A-X, A-Y, A-Z, B-X, B-Y, etc.) by simply varying the building blocks (Modules 1 and 2) used in each step. The robust nature of the pyrazole core and the reliability of palladium-catalyzed cross-coupling reactions make this a highly effective and predictable approach for generating chemical diversity from a single, versatile starting material.
No Published Research Found on the Coordination Chemistry of this compound Derivatives
The field of coordination chemistry extensively investigates how ligands—molecules that bind to a central metal atom—can be used to create complexes with unique structural, electronic, and reactive properties. Pyrazole derivatives are a well-established class of ligands, and numerous studies have detailed the behavior of various substituted pyrazoles in metal complexes. For instance, research is available on complexes containing ligands such as 5-tert-butylpyrazole researchgate.net, 3-tert-butyl-4-cyanopyrazole researchgate.net, and 1-phenyl-3,5-dimethylpyrazole acs.orgresearchgate.net. These studies reveal a rich variety of coordination modes, molecular geometries, and applications.
However, the specific electronic and steric effects of the substituents on the pyrazole ring are critical in determining the properties of the resulting metal complexes. The presence and position of the two bromine atoms and the N1-tert-butyl group on the "this compound" ligand would impart a unique set of characteristics that cannot be accurately inferred from other pyrazole-based systems.
Consequently, without any dedicated research on this particular compound, it is not possible to provide scientifically accurate information for the requested article sections:
Coordination Chemistry of 3,4 Dibromo 1 Tert Butylpyrazole Derivatives
Catalytic Applications of Metal Complexes Incorporating 3,4-Dibromo-1-tert-butylpyrazole-Derived Ligands
Generating content for these topics would require speculation and would not meet the standards of a factual, scientifically-grounded article. Further research into the coordination chemistry of this compound is needed before a comprehensive overview of its properties and applications can be compiled.
Advanced Materials Science Applications of 3,4 Dibromo 1 Tert Butylpyrazole and Its Derivatives
Integration of 3,4-Dibromo-1-tert-butylpyrazole into π-Conjugated Systems for Electronic Materials
The development of novel organic electronic materials hinges on the design of sophisticated π-conjugated systems, which form the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). beilstein-journals.orgacs.org The integration of this compound into these systems is a promising strategy to fine-tune their electronic and physical properties.
The two bromine atoms at the 3- and 4-positions of the pyrazole (B372694) ring are key to its utility. These atoms act as versatile synthetic handles, enabling the extension of π-conjugation through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. arkat-usa.org This allows for the pyrazole core to be seamlessly incorporated into larger aromatic structures, including oligomers and polymers. For instance, sequential or one-pot coupling reactions can be employed to introduce different aromatic or heteroaromatic moieties at the 3- and 4-positions, leading to the creation of complex, non-symmetric conjugated molecules with tailored electronic characteristics.
Research into related halogenated pyrazoles and other heterocycles demonstrates the viability of this approach. The synthesis of pyrazolo[3,4-b]pyridines, for example, shows how the pyrazole ring can be fused with other heterocyclic systems to create extended, planar molecules conducive to efficient charge transport. nih.gov Furthermore, the incorporation of main group elements, such as boron, into π-conjugated frameworks built from di-bromo precursors has been shown to significantly alter the electronic nature of the parent systems, often leading to materials with high electron affinity. frontiersin.orgresearchgate.net The electron-rich nature of the pyrazole ring, combined with the electron-withdrawing or -donating character of the substituents introduced via cross-coupling, allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final material—a critical factor for optimizing performance in electronic devices. frontiersin.org
| Reaction Type | Purpose in π-System Construction | Example Precursor Type |
| Suzuki Coupling | Forms C-C bonds to link with aryl or heteroaryl boronic acids/esters. | Di-bromo pyrazoles |
| Stille Coupling | Forms C-C bonds using organostannane reagents. | Di-bromo pyrazoles |
| Sonogashira Coupling | Forms C-C triple bonds by coupling with terminal alkynes. arkat-usa.org | Di-halo pyrazoles arkat-usa.org |
| Buchwald-Hartwig Amination | Forms C-N bonds to introduce amine functionalities. | Di-bromo pyrazoles |
This table illustrates common cross-coupling reactions used to functionalize di-halo-pyrazoles for electronic materials.
Role in the Development of Functional Polymers and Copolymers
The principles that make this compound a valuable building block for discrete π-conjugated molecules also apply to the synthesis of functional polymers. By acting as a di-functional monomer, this compound can be polymerized with suitable comonomers to introduce the pyrazole unit into a polymer backbone.
Step-growth polymerization, particularly through Suzuki polycondensation, is a powerful method for creating well-defined conjugated polymers. In a typical reaction, this compound would be reacted with an aromatic or heteroaromatic bis-boronic ester. The resulting polymer would feature the pyrazole ring as a recurring unit in its main chain. The properties of the final polymer can be systematically tuned by:
Choice of Comonomer : The electronic and steric properties of the comonomer will directly influence the bandgap, solubility, and morphology of the resulting polymer.
Polymer Architecture : The pyrazole unit can be incorporated to create linear, branched, or cross-linked polymers depending on the functionality of the comonomers.
The bulky tert-butyl group on the pyrazole nitrogen plays a crucial role in this context. It disrupts close packing between polymer chains, which enhances the solubility of the polymer in common organic solvents. rsc.org This is a significant advantage for solution-based processing techniques used in the fabrication of large-area thin-film devices. The functionalization of polymers with specific chemical units is a key strategy for creating materials with tailored properties for applications ranging from sensors to catalysis. nih.gov
Application in Optical Materials and Devices (e.g., as chromophores or luminescent centers)
The unique electronic structure of the pyrazole ring makes it an interesting component for the design of optical materials. When incorporated into larger π-conjugated systems, the pyrazole moiety can act as a core part of a chromophore or a luminescent center. scispace.com Derivatives of pyrazoles are known to be part of highly emissive materials, including metal complexes used in Organic Light-Emitting Diodes (OLEDs). acs.org
The introduction of this compound into a molecule allows for subsequent modifications that can tune its optical properties:
Color Tuning : By reacting the dibromo-precursor with different electron-donating or electron-withdrawing groups, the absorption and emission wavelengths of the resulting molecule can be precisely controlled across the visible spectrum. acs.org
Luminescence Efficiency : The rigid pyrazole ring can help reduce non-radiative decay pathways, potentially increasing the quantum yield of fluorescence.
Phosphorescence : The presence of heavy bromine atoms can enhance spin-orbit coupling. While often removed during synthesis of the final material, if retained in certain structures, this "heavy atom effect" can facilitate intersystem crossing from the singlet excited state to the triplet state, making the molecule a candidate for phosphorescent emitters.
Metal Complexation : The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. researchgate.net Research has shown that platinum(II) complexes incorporating pyrazole-based ligands can exhibit emission in the near-infrared (NIR) region, a property highly sought after for bio-imaging and night-vision technologies. acs.org
| Optical Property | Role of Pyrazole Derivative | Potential Application |
| Fluorescence | Acts as the core of a fluorophore. | OLEDs, Fluorescent Probes acs.org |
| Phosphorescence | Heavy atoms (Br) can promote triplet state formation. | OLEDs, Sensors |
| Color Tuning | Functionalization at Br sites modifies the electronic bandgap. acs.org | Full-color Displays |
| NIR Emission | Forms complexes with heavy metals like Pt(II). acs.org | Bio-imaging, Optical Communication |
This table summarizes the potential optical applications of materials derived from this compound.
Supramolecular Assemblies and Self-Organization Phenomena Involving this compound
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. mdpi.com this compound is an excellent candidate for designing self-assembling systems due to its distinct structural features that can direct intermolecular organization.
Several types of non-covalent interactions can guide the assembly of molecules containing this pyrazole unit:
Hydrogen Bonding : The two nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors.
Halogen Bonding : The bromine atoms can act as halogen bond donors, interacting with Lewis bases like nitrogen or oxygen atoms on adjacent molecules. This interaction is highly directional and can be a powerful tool in crystal engineering. mdpi.com
π-π Stacking : The aromatic pyrazole ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of the assembly.
Steric Guidance : The bulky tert-butyl group provides steric hindrance that can prevent dense packing and instead favor the formation of porous structures or specific molecular arrangements. rsc.org
Research on related pyrazole systems has demonstrated their ability to form intricate, pre-programmed architectures. For example, pyrazole derivatives have been used to construct B-N analogues of triptycene, which are rigid, three-dimensional molecules that can form porous materials with internal free volume for guest storage. rsc.orgrsc.org Studies on solid pyrazoles have also revealed complex phenomena such as degenerate cyclic proton transfers within hydrogen-bonded assemblies. acs.org The combination of hydrogen bonding, halogen bonding, and shape-persistence makes this compound a powerful tecton (building block) for constructing functional supramolecular materials, including liquid crystals, gels, and porous organic frameworks.
Methodological Advancements and Novel Analytical Techniques Applied to 3,4 Dibromo 1 Tert Butylpyrazole Research
Development of Chromatographic Methods for Purification and Analysis of 3,4-Dibromo-1-tert-butylpyrazole
The isolation and analysis of this compound from reaction mixtures rely heavily on chromatographic techniques. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UHPLC) are central to achieving high-purity samples and for quantitative analysis. ijpsjournal.com The development of specific methods for this compound would involve optimizing various parameters to achieve efficient separation from starting materials, intermediates, and byproducts.
Key considerations for method development include the selection of the stationary phase, mobile phase composition, and detector type. For pyrazole (B372694) derivatives, reversed-phase chromatography is often effective. A typical method would be adapted from general procedures used for similar heterocyclic compounds.
Table 1: Illustrative HPLC Parameters for Analysis of Pyrazole Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar organic compounds. |
| Mobile Phase | Acetonitrile/Water Gradient | A gradient elution is often necessary to separate compounds with a range of polarities effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing resolution and analysis time. |
| Detection | UV at 254 nm | The pyrazole ring system typically exhibits strong UV absorbance, allowing for sensitive detection. |
| Temperature | 30 °C | Column temperature is controlled to ensure reproducible retention times. |
For purification on a preparative scale, column chromatography is frequently employed. The selection of the solvent system is critical for successful separation. In the synthesis of related pyrazoles, gradients of petroleum ethers and ethyl acetate (B1210297) have been used effectively to isolate products. researchgate.net This type of solvent system could serve as a starting point for developing a purification protocol for this compound.
Implementation of Flow Chemistry and Microreactor Technology for this compound Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater reproducibility. uc.pt The synthesis of pyrazole cores has been successfully adapted to continuous flow processes, often resulting in higher yields and shorter reaction times. mdpi.comresearchgate.net
Table 2: Representative Flow Chemistry Parameters for Pyrazole Synthesis
| Parameter | Value | Purpose |
|---|---|---|
| Reactor Type | Coiled Tube Reactor | Provides a high surface-area-to-volume ratio for efficient heat exchange. |
| Temperature | 60 - 150 °C | Optimized to accelerate the reaction rate while minimizing decomposition. |
| Pressure | 100 - 120 bar | Elevated pressure can allow for heating solvents above their boiling points, increasing reaction rates. mdpi.com |
| Residence Time | 5 - 30 minutes | The time reactants spend in the heated zone of the reactor, optimized for maximum conversion. mdpi.com |
| Reactant Concentration | 0.1 - 0.5 M | Controlled by pump flow rates to ensure correct stoichiometry and manage reaction exotherms. |
This technology not only facilitates laboratory-scale synthesis but also provides a direct route for scalable production without the need for extensive re-optimization. uc.pt
Application of Advanced Mass Spectrometry for Reaction Monitoring and Product Identification of this compound Derivatives
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of newly synthesized compounds and for monitoring the progress of chemical reactions. For this compound and its derivatives, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.
LC-MS can be used to directly analyze the output from a flow reactor or a batch reaction, providing real-time information on the consumption of reactants and the formation of products and intermediates. researchgate.net This is crucial for optimizing reaction conditions. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) in this compound would produce a distinctive signal in the mass spectrum, aiding in its identification and that of its brominated derivatives.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and any reaction products or impurities. This is essential for confirming the identity of the target molecule and for characterizing unknown species. For example, LC-MS has been used to separate and identify mono-addition and di-addition intermediates in the synthesis of other pyrazoles. researchgate.net
Table 3: Mass Spectrometry Data for Hypothetical Derivatives
| Derivative of this compound | Technique | Expected Observation |
|---|---|---|
| Monobrominated Impurity | HRMS | Isotopic pattern corresponding to one bromine atom; accurate mass confirms elemental formula. |
| Hydroxylated Metabolite | LC-MS/MS | Parent ion mass increases by ~16 Da (addition of oxygen). Fragmentation pattern helps locate the position of the hydroxyl group. |
| N-de-tert-butylated Product | GC-MS or LC-MS | Parent ion mass decreases by ~56 Da (loss of C4H8). |
New Spectroscopic Probes and Techniques for Real-Time Analysis of this compound Reactivity
Understanding the reactivity of this compound requires techniques that can monitor chemical transformations in real time. Process Analytical Technology (PAT), particularly in-line spectroscopic methods, allows for dynamic observation of reaction kinetics and mechanisms without the need for sample extraction. rsc.org
Fourier Transform Infrared (FT-IR) spectroscopy, often coupled with an Attenuated Total Reflectance (ATR) probe, can be inserted directly into a reaction vessel. rsc.org This setup can track the disappearance of reactant-specific vibrational bands (e.g., C=O stretches from a diketone precursor) and the appearance of product-specific bands (e.g., C=N or C=C stretches of the pyrazole ring). This provides real-time data on reaction progress and can help identify the formation of transient intermediates. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring. While less common for routine monitoring due to instrumentation costs, it provides detailed structural information about all species in the reaction mixture simultaneously. Changes in the chemical shifts and integrals of specific proton or carbon signals can be used to quantify the concentrations of reactants, intermediates, and products over time, offering deep mechanistic insights into the reactivity of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,4-Dibromo-1-tert-butylpyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a pyrazole precursor. Key factors include:
- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance reactivity .
- Temperature control : Reflux conditions (e.g., 18 hours for cyclization) improve intermediate stability .
- Purification : Recrystallization using ethanol-water mixtures increases purity (e.g., 65% yield achieved for analogous triazole derivatives) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substitution patterns, with bromine-induced deshielding in pyrazole protons (δ 7.8–8.2 ppm) .
- X-ray crystallography : SHELX-90 software with phase annealing resolves heavy-atom (Br) positions, critical for confirming regiochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 307.92 for CHBrN) .
Advanced Research Questions
Q. How can researchers address low yields in the bromination step of pyrazole derivatives?
- Methodological Answer : Contradictory yields often arise from:
- Competitive side reactions : Use of NBS (N-bromosuccinimide) over Br reduces electrophilic aromatic substitution byproducts .
- Steric hindrance : The tert-butyl group at position 1 slows bromination at positions 3 and 4; elevated temperatures (80–100°C) mitigate this .
Q. What strategies resolve discrepancies in reported biological activity of this compound derivatives?
- Methodological Answer : Discrepancies arise from:
- Structural analogs : Substitution at position 1 (e.g., tert-butyl vs. benzyl) alters steric and electronic profiles, affecting target binding .
- Assay conditions : Varying cell lines (e.g., HeLa vs. HEK293) or incubation times (24h vs. 48h) impact IC values.
- Recommendation : Standardize bioactivity assays using WHO guidelines and include positive controls (e.g., cisplatin for cytotoxicity studies) .
Q. How does the tert-butyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group:
- Steric effects : Hinders Buchwald-Hartwig amination at position 1 but facilitates Suzuki-Miyaura coupling at brominated positions (3 and 4) .
- Electronic effects : Electron-donating tert-butyl stabilizes the pyrazole ring, reducing oxidative degradation during Pd-catalyzed reactions .
- Data Insight : In Stille couplings, tert-butyl-substituted pyrazoles show 20% higher yields than methyl analogs due to reduced side reactivity .
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
- Methodological Answer : Challenges include:
- Heavy-atom disorder : Bromine’s high electron density complicates phase determination. SHELXS-90’s "phase annealing" refines initial models by iteratively minimizing negative quartet relationships .
- Thermal motion : Low-temperature data collection (100 K) reduces atomic displacement parameter errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
